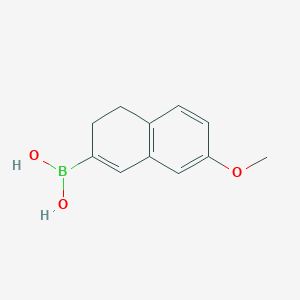
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C11H13BO3 It is a boronic acid derivative that features a naphthalene ring system substituted with a methoxy group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like potassium carbonate (K2CO3), and a solvent such as toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions or a transition metal catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) or transition metal catalysts.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds or other carbon-carbon bonded products.
Protodeboronation: Formation of the corresponding aryl or vinyl compounds without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid has several scientific research applications, including:
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug discovery.
Industry: Utilized in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of (7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a palladium-boron complex during the Suzuki-Miyaura coupling reaction . The palladium catalyst facilitates the transmetalation step, where the boronic acid group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond. This process is highly efficient and allows for the formation of diverse carbon-carbon bonded structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Methoxynaphthalen-2-yl)boronic acid: Similar structure but lacks the dihydro component.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a methoxy group and a naphthalene ring but differs in functional groups.
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: A naphthoquinone derivative with different substituents.
Uniqueness
(7-Methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable building block for the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C11H13BO3 |
|---|---|
Molekulargewicht |
204.03 g/mol |
IUPAC-Name |
(7-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-5-3-8-2-4-10(12(13)14)6-9(8)7-11/h3,5-7,13-14H,2,4H2,1H3 |
InChI-Schlüssel |
TXDWKJBVOZWHQN-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(CC1)C=CC(=C2)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















